Cyclo FC

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclo FC is a cyclic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. These compounds are characterized by their stability and unique chemical properties due to the ring strain and conformational flexibility. This compound, specifically, is known for its applications in various scientific fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: Cyclo FC can be synthesized through several methods. One common method involves the dehalogenation of dihalogen derivatives of alkanes. For instance, a dihalogen compound with halogens on terminal positions can be treated with zinc in the presence of sodium iodide catalysts to form the cycloalkane ring . Another method involves the use of fluorinated acetate salts under microwave conditions, which allows for the rapid preparation of cyclopropanes .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale dehalogenation reactions using specialized reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

化学反应分析

Types of Reactions: Cyclo FC undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum to form saturated hydrocarbons.

Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups, such as halogens, under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens like chlorine or bromine in the presence of light or heat.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated cycloalkanes.

科学研究应用

Cyclo FC has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying ring strain and conformational analysis. It is also used in the synthesis of more complex cyclic compounds.

Biology: this compound derivatives are used in the study of biological processes involving cyclic structures.

Medicine: Some derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: this compound is used in the production of polymers and other industrial chemicals due to its stability and reactivity.

作用机制

The mechanism by which Cyclo FC exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, this compound derivatives may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include the modulation of enzyme activity or receptor binding, which can influence cellular processes.

相似化合物的比较

Cyclo FC can be compared with other cycloalkanes such as cyclopropane, cyclobutane, and cyclohexane:

Cyclopropane: Known for its high ring strain and reactivity. This compound is more stable due to its larger ring size.

Cyclobutane: Also has significant ring strain but is less reactive than cyclopropane. This compound has a different reactivity profile due to its unique ring structure.

Cyclohexane: Known for its stability and lack of ring strain in the chair conformation. This compound may have different conformational properties and reactivity.

This compound’s uniqueness lies in its specific ring size and the resulting chemical properties, which make it suitable for various applications that other cycloalkanes may not be as effective in.

生物活性

Cyclo FC, a cyclic dipeptide, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Overview of this compound

This compound is a cyclic dipeptide composed of phenylalanine (Phe) and proline (Pro). Its structural characteristics contribute to its stability and resistance to enzymatic degradation, making it a promising candidate for therapeutic applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Pseudomonas aeruginosa and fungi like Botrytis cinerea. The mechanism involves disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Pseudomonas aeruginosa | 0.4 mM | Membrane disruption and ion permeability |

| Botrytis cinerea | 0.5 mM | Induction of oxidative stress |

Cytotoxic Effects

Research indicates that this compound has cytotoxic effects on certain cancer cell lines. It induces apoptosis through the activation of caspases and modulation of apoptosis-related proteins. The compound's ability to target cancer cells while sparing normal cells is particularly noteworthy.

- Case Study: Cytotoxicity in Cancer Cells

- A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent increase in apoptosis markers after treatment with this compound at concentrations ranging from 0.1 to 1 mM.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : this compound interacts with lipid bilayers, increasing fluidity and permeability, which leads to cell lysis in microbial cells.

- Oxidative Stress Induction : It triggers an oxidative burst in target cells, resulting in damage to cellular components such as lipids and proteins.

- Apoptosis Induction : In cancer cells, this compound activates apoptotic pathways, leading to programmed cell death.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Agriculture : Its antifungal properties suggest potential use as a biopesticide.

- Pharmaceuticals : The cytotoxic effects on cancer cells indicate possible applications in cancer therapy.

属性

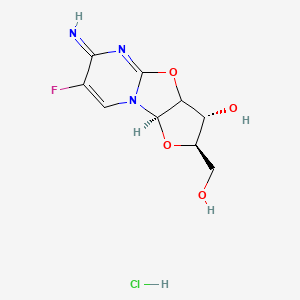

CAS 编号 |

40505-45-1 |

|---|---|

分子式 |

C9H11ClFN3O4 |

分子量 |

279.65 g/mol |

IUPAC 名称 |

(2R,4R,5R,6S)-11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |

InChI |

InChI=1S/C9H10FN3O4.ClH/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11;/h1,4-6,8,11,14-15H,2H2;1H/t4-,5-,6+,8-;/m1./s1 |

InChI 键 |

RMCFDHVUFKPQRX-CFHSPSGHSA-N |

SMILES |

C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F.Cl |

手性 SMILES |

C1=C(C(=N)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)F.Cl |

规范 SMILES |

C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F.Cl |

同义词 |

5-fluoro-2,2'-cyclocytidine AAFC anhydro-ara-5-fluorocytosine NSC 166641 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。